

Technical Support Center: SM19712 Experiments in Hypertensive Models

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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B1681017

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SM19712 in hypertensive models.

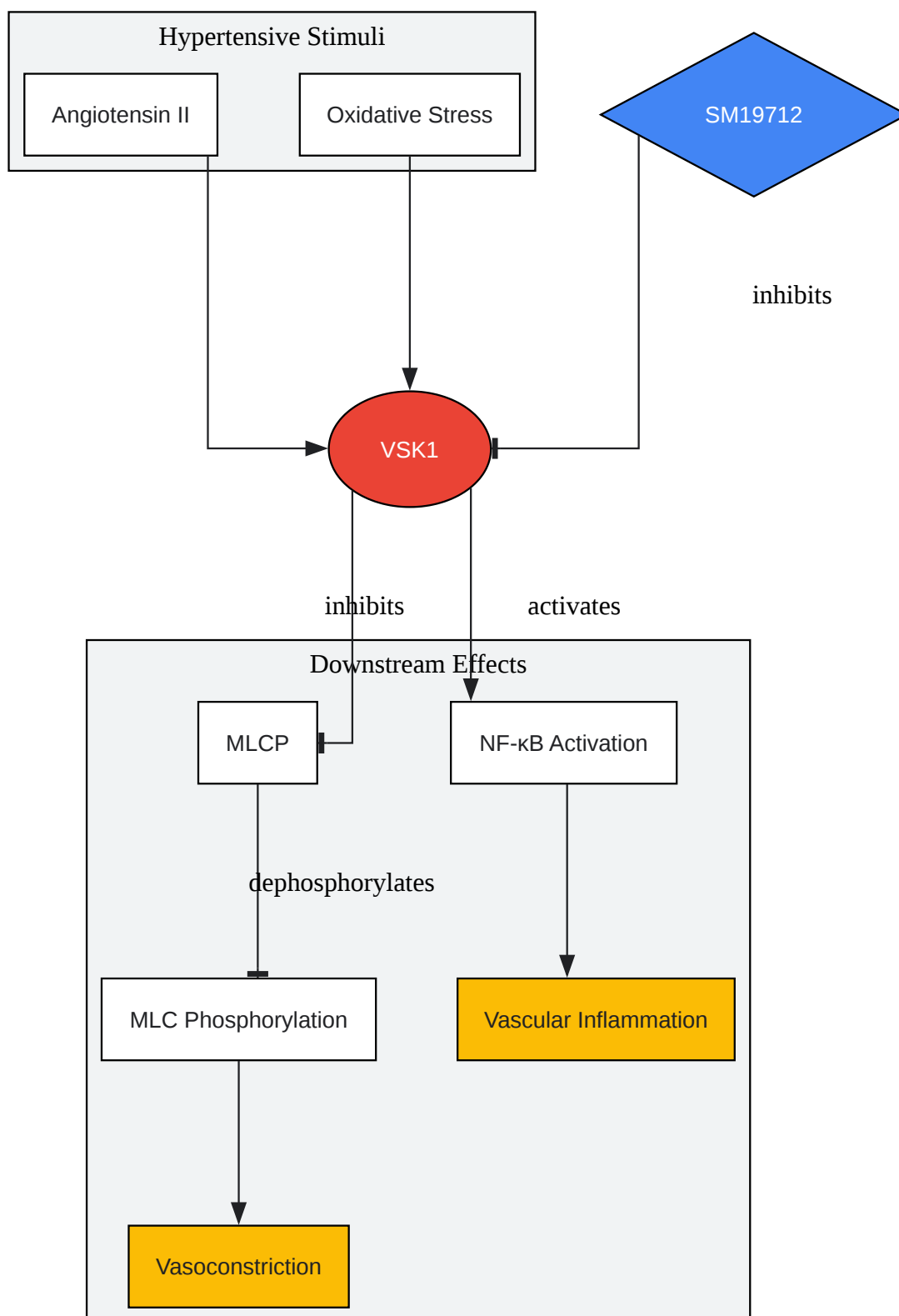
SM19712: Mechanism of Action

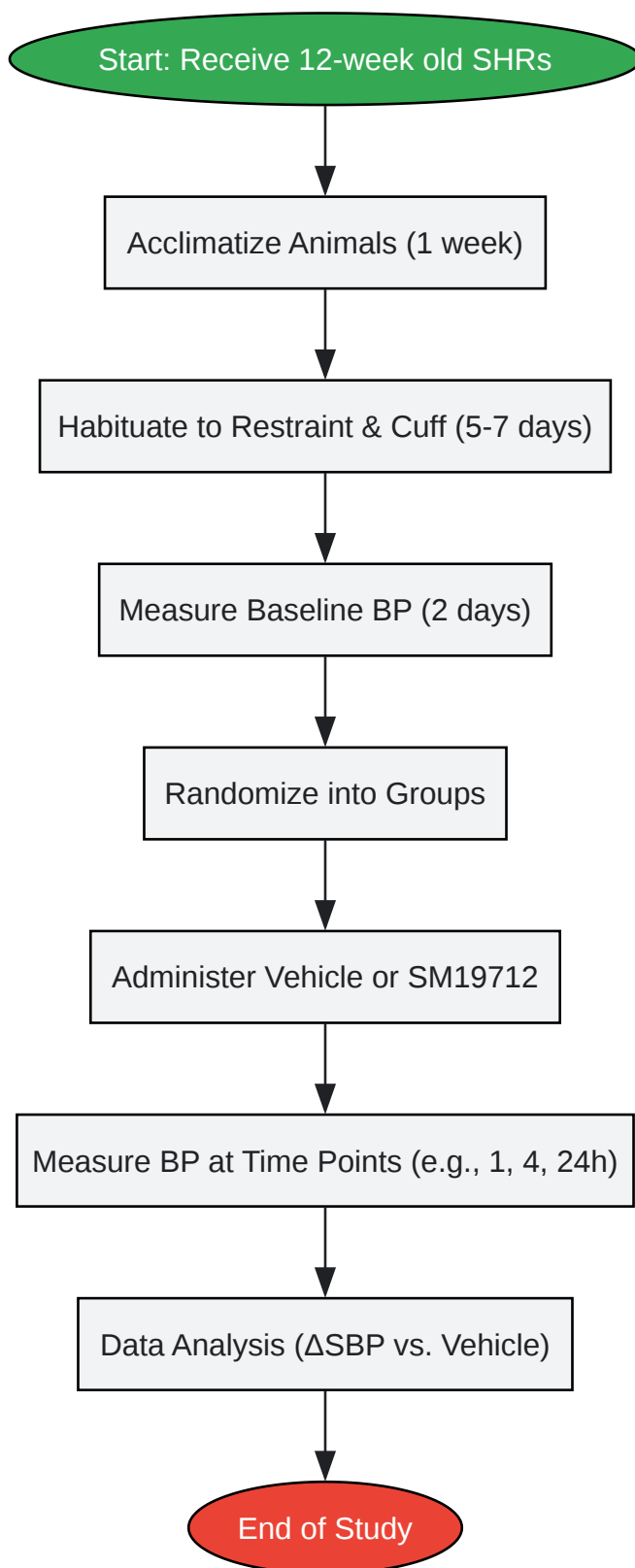
SM19712 is a selective inhibitor of the novel Vascular Stress Kinase 1 (VSK1). VSK1 is a serine/threonine kinase expressed in vascular smooth muscle cells (VSMCs) that is upregulated in response to hypertensive stimuli such as angiotensin II and oxidative stress. Its activation leads to:

- **Enhanced Calcium Sensitivity:** VSK1 phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to increased myosin light chain (MLC) phosphorylation, myofilament calcium sensitivity, and sustained vasoconstriction.
- **Pro-inflammatory Signaling:** VSK1 activates the NF- κ B signaling pathway, promoting the expression of pro-inflammatory cytokines and adhesion molecules in the vasculature, contributing to endothelial dysfunction and vascular remodeling.

By inhibiting VSK1, SM19712 is expected to lower blood pressure by promoting vasodilation and reducing vascular inflammation.

Signaling Pathway of VSK1





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